Dopexamine hydrochloride
Overview
Description
Dopexamine hydrochloride, known as Dopacard, is a synthetic catecholamine with significant pharmacological properties, primarily used in the acute management of low cardiac output states. It acts as a peripherally acting dopamine receptor agonist with afterload reducing properties. Its mechanism of action involves stimulation of DA1 receptors and beta 2-adrenoceptors, leading to improved renal blood flow and increased cardiac output due to afterload reduction. Additionally, it exhibits mild positive inotropic activity, which is attributed to the stimulation of cardiac beta 2 adrenoceptors, potentiation of endogenous norepinephrine due to uptake-1 blockade, and activation of the baroreceptor reflex. Notably, dopexamine hydrochloride does not stimulate vascular alpha adrenoceptors and is characterized by a lack of arrhythmogenicity and rapid responsiveness to changes in infusion rate .
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactions involving dopexamine hydrochloride primarily pertain to its interaction with physiological systems rather than laboratory reactions. It inhibits the neuronal uptake of noradrenaline, which is a key mechanism contributing to its cardiac stimulant effect. This inhibition is less potent than isoprenaline but still significant in augmenting responses in field-stimulated atrial preparations .
Physical and Chemical Properties Analysis
Relevant Case Studies
Several case studies and clinical trials have been conducted to evaluate the efficacy of dopexamine hydrochloride in various cardiac conditions. For instance, its use in patients with septic shock demonstrated dose-dependent improvements in cardiac index and heart rate, although tolerance may develop over time . In experimental myocardial infarction models, dopexamine hydrochloride improved cardiac function by reducing afterload and showed a lower incidence of ventricular arrhythmias compared to dopamine and dobutamine . In chronic congestive heart failure, it improved cardiac performance without increasing metabolic cost . Comparative studies with dobutamine and sodium nitroprusside in chronic heart failure patients highlighted its desirable cardiovascular profile . Additionally, dopexamine hydrochloride has shown beneficial hemodynamic effects in acute heart failure and postoperative management of low cardiac output states . Its application after coronary artery bypass grafting indicated potential benefits at lower dose levels, with higher doses potentially causing adverse effects like systolic hypertension and tachycardia . The drug was well tolerated in patients following cardiac surgery, increasing cardiac output and reducing afterload . Finally, its supportive role in patients following cardiopulmonary bypass surgery was confirmed, with significant increases in heart rate, cardiac index, and systolic blood pressure, along with falls in systemic and pulmonary vascular resistance .
Scientific Research Applications
Pharmacologic Properties
Dopexamine hydrochloride, known as Dopacard, is primarily utilized in the acute management of low cardiac output states. Its pharmacologic properties include acting as a dopamine receptor agonist with afterload reducing capabilities. Specifically, it's less potent than dopamine at stimulating DA1 receptors but significantly more potent as a beta 2-adrenoceptor agonist. Its unique ability to improve renal blood flow and increase cardiac output through afterload reduction, combined with its mild positive inotropic activity, makes it a beneficial agent in specific cardiac conditions (Smith & O'Connor, 1988).
Cardiac Performance in Chronic Congestive Heart Failure
A study focusing on chronic severe congestive heart failure revealed that dopexamine hydrochloride can improve systemic hemodynamics and cardiac performance without adversely affecting myocardial energetics or norepinephrine balance. This suggests its potential as a short-term treatment option for congestive heart failure (De Marco et al., 1988).
Neuroendocrine Effects
Dopexamine hydrochloride has shown efficacy in improving cardiac function through vasodilator and inotropic mechanisms. It demonstrates a greater systemic vasodilator effect compared to dobutamine, indicating its utility in conditions requiring enhanced left ventricular performance (Jaski & Peters, 1988).
Use in Septic Shock
In patients with septic shock, dopexamine hydrochloride has demonstrated dose-dependent increases in cardiac index and heart rate, with decreases in systemic vascular resistance. This indicates its relative safety and potential application in selected patients with low cardiac output during septic shock (Colardyn et al., 1989).
Post-Coronary Artery Bypass Grafting
Dopexamine hydrochloride has been evaluated in patients undergoing coronary artery bypass grafting, showing significant decreases in systemic vascular resistance and increases in cardiac output and heart rate. This suggests its potential benefit for patients with compromised myocardial function post-surgery (van der Starre & Rosseel, 1988).
Impact on Hypoxic Pulmonary Vasoconstriction
Research indicates that dopexamine hydrochloride can significantly decrease hypoxic pulmonary vasoconstriction in isolated rat lung models, suggesting its potential utility in conditions involving pulmonary vascular complications (McCormack et al., 1990).
Binding and cAMP Generation in the Human Heart
A study exploring dopexamine's effects on cAMP generation in the human heart demonstrated its specific binding to beta 2-adrenoceptors and dopamine DA-2 receptors. This highlights its unique pharmacological profile, beneficial for short-term heart failure treatment (Napoleone et al., 1992).
Safety and Efficacy in Congestive Heart Failure
Dopexamine hydrochloride has been found effective in increasing cardiac index in association with a reduction in systemic vascular resistance in patients with severe congestive heart failure. This indicates its potential as a therapeutic option in such conditions, given its safety profile (Gollub et al., 1991).
Dopexamine vs. Dopamine in Multiple Trauma Patients
A study comparing dopexamine and dopamine in multiple trauma patients indicated that dopexamine might be less effective in terms of organ function, duration of ventilation, and ICU stay. This suggests a cautious approach in its use for such patients (Probst et al., 2010).
Renal Effects in Chronic Renal Dysfunction
Dopexamine hydrochloride has demonstrated increased renal blood flow and clearance rate in patients with chronic renal dysfunction, suggesting its beneficial renal effects in such conditions (Atallah et al., 2004).
Safety And Hazards
Dopexamine hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . The most common adverse effects include fast heart beats and nausea .
properties
IUPAC Name |
4-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2.2ClH/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19;;/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDULUNRSQWWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86197-47-9 (Parent) | |
Record name | Dopexamine hydrochloride [USAN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086484915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40235591 | |
Record name | Dopexamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dopexamine hydrochloride | |
CAS RN |
86484-91-5 | |
Record name | Dopexamine hydrochloride [USAN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086484915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dopexamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{2-[6-(Phenylethylamino)hexylamino]ethyl}-brenzkatechin dihydrochlorid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOPEXAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VN909S60Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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